2-Allyl-4-methylphenol 2-Allyl-4-methylphenol 2-Allyl-p-cresol is a biochemical.
Brand Name: Vulcanchem
CAS No.: 6628-06-4
VCID: VC0515859
InChI: InChI=1S/C10H12O/c1-3-4-9-7-8(2)5-6-10(9)11/h3,5-7,11H,1,4H2,2H3
SMILES: CC1=CC(=C(C=C1)O)CC=C
Molecular Formula: C10H12O
Molecular Weight: 148.2 g/mol

2-Allyl-4-methylphenol

CAS No.: 6628-06-4

Cat. No.: VC0515859

Molecular Formula: C10H12O

Molecular Weight: 148.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2-Allyl-4-methylphenol - 6628-06-4

Specification

CAS No. 6628-06-4
Molecular Formula C10H12O
Molecular Weight 148.2 g/mol
IUPAC Name 4-methyl-2-prop-2-enylphenol
Standard InChI InChI=1S/C10H12O/c1-3-4-9-7-8(2)5-6-10(9)11/h3,5-7,11H,1,4H2,2H3
Standard InChI Key JVXJWGPWQBPZOI-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)O)CC=C
Canonical SMILES CC1=CC(=C(C=C1)O)CC=C
Appearance Solid powder
Boiling Point 237.0 °C

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

2-Allyl-4-methylphenol features a phenolic core with a methyl group at the para position (C4) and an allyl group (-CH2_2-CH=CH2_2) at the ortho position (C2). The IUPAC name is 4-methyl-2-(prop-2-en-1-yl)phenol, and its SMILES notation is CC1=CC(=C(C=C1)O)CC=C . The planar structure facilitates π-π interactions and hydrogen bonding, influencing its solubility and reactivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight148.20 g/mol
Density1.006 g/mL
Refractive Index1.542
Boiling Point264–266°C (estimated)
Molar Volume147.4 mL/mol
logP (Octanol-Water)2.429

The compound’s moderate hydrophobicity (logP = 2.429) suggests preferential solubility in organic solvents like acetone, as noted in polymer modification studies .

Nuclear Magnetic Resonance (NMR)

  • 1H^1 \text{H} NMR: Peaks at δ 6.7–7.2 ppm correspond to aromatic protons, while the allyl group exhibits signals at δ 5.1–5.9 ppm (alkene protons) and δ 3.3 ppm (methylene adjacent to oxygen) .

  • 13C^{13} \text{C} NMR: The phenolic carbon resonates at δ 155–160 ppm, with allylic carbons appearing at δ 115–125 ppm .

Infrared (IR) Spectroscopy

The IR spectrum shows a broad O-H stretch at 3200–3500 cm1^{-1}, aromatic C=C vibrations at 1500–1600 cm1^{-1}, and allyl C-H stretches near 3080 cm1^{-1} .

Mass Spectrometry

Electrospray ionization (ESI) reveals a molecular ion peak at m/z 148.09 ([M]+^+), with fragmentation patterns consistent with allyl group loss (-41 Da) and methylphenol formation .

Synthesis and Derivative Formation

Claisen Rearrangement

The Claisen rearrangement of allyl aryl ethers is the primary synthetic route. For example, heating allyl p-tolyl ether (C10H12O\text{C}_{10}\text{H}_{12}\text{O}) in acidic or interfacial conditions yields 2-allyl-4-methylphenol via a ketone intermediate (6-allylcyclohexa-2,4-dien-1-one) . Protonation at the ether oxygen accelerates the reaction, reducing activation energy to 5.2 kcal/mol in microdroplet experiments .

Reaction Scheme:

Allyl p-tolyl etherH+,Δ6-Allylcyclohexa-2,4-dien-1-one2-Allyl-4-methylphenol\text{Allyl } p\text{-tolyl ether} \xrightarrow{\text{H}^+, \Delta} \text{6-Allylcyclohexa-2,4-dien-1-one} \rightarrow \text{2-Allyl-4-methylphenol}

Functionalization Reactions

2-Allyl-4-methylphenol undergoes diverse transformations:

  • Esterification: Reaction with acetyl chloride forms acetates, enhancing thermal stability for polymer applications .

  • Cyanoethylation: Acrylonitrile addition yields β-cyanoethyl ethers, used as intermediates in resin synthesis .

  • Epoxidation: Treatment with epichlorohydrin produces glycidyl ethers, critical for crosslinking in epoxy resins .

Applications in Materials Science

Bismaleimide Resin Modification

Incorporating 2-allyl-4-methylphenol into 4,4′-bismaleimidodiphenyl methane (BMI) resins improves processability and toughness. Modified resins exhibit:

  • Reduced Softening Point: From >200°C to 150–160°C, enabling easier molding .

  • Enhanced Solubility: Dissolution in acetone simplifies composite fabrication .

  • Thermal Stability: Decomposition temperatures exceed 350°C, suitable for aerospace components .

Interfacial Catalysis

Microdroplet mass spectrometry studies demonstrate that air-water interfaces accelerate Claisen rearrangements by 10-fold compared to bulk phases. This phenomenon is leveraged in “on-droplet” syntheses to capture fleeting intermediates like 6-allylcyclohexa-2,4-dien-1-one .

Biological and Antioxidant Properties

Cytotoxicity and Radical Scavenging

2-Allyl-4-methylphenol derivatives exhibit dual antioxidant-prooxidant behavior:

  • Antioxidant Activity: Scavenges reactive oxygen species (ROS) with an IC50_{50} of 12 μM in HSG cells, comparable to α-tocopherol .

  • Cytotoxicity: The methyl and allyl groups enhance hydrophobicity, increasing cell membrane permeability. Compound 2-allyl-4-t-butylphenol shows 100-fold higher toxicity than eugenol in carcinoma cells .

Thermodynamic and Kinetic Profiles

Thermochemical Data

  • Enthalpy of Formation (ΔfH\Delta_f H^\circ): -76.55 kJ/mol (gas phase) .

  • Gibbs Free Energy (ΔfG\Delta_f G^\circ): 69.32 kJ/mol .

  • Heat Capacity (CpC_p): 292.39 J/mol·K at 537 K, increasing linearly with temperature .

Viscosity and Transport Properties

The compound’s viscosity decreases exponentially with temperature:

η=0.00223Pa\cdotpsat 351 Kvs.0.0000593Pa\cdotpsat 537 K[11].\eta = 0.00223 \, \text{Pa·s} \, \text{at 351 K} \quad \text{vs.} \quad 0.0000593 \, \text{Pa·s} \, \text{at 537 K}[11].

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